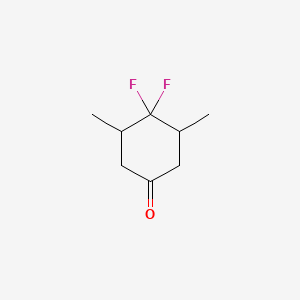
4,4-Difluoro-3,5-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3,5-diméthylcyclohexan-1-one est un composé chimique fascinant connu pour sa structure unique et ses applications diverses dans la recherche scientifique. Ce composé est caractérisé par la présence de deux atomes de fluor et de deux groupes méthyles liés à un cycle cyclohexanone, ce qui en fait un élément constitutif précieux dans la synthèse organique et diverses applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4,4-Difluoro-3,5-diméthylcyclohexan-1-one implique généralement la fluoration de la 3,5-diméthylcyclohexanone. Une méthode courante consiste à faire réagir la 3,5-diméthylcyclohexanone avec un agent de fluoration tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées. La réaction est généralement effectuée dans une atmosphère inerte pour éviter les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de 4,4-Difluoro-3,5-diméthylcyclohexan-1-one peut impliquer des procédés de fluoration à grande échelle utilisant des équipements spécialisés pour manipuler les agents de fluoration réactifs. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux spécifications requises pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
4,4-Difluoro-3,5-diméthylcyclohexan-1-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Les atomes de fluor peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools.
Substitution : Formation de divers dérivés de cyclohexanone substitués.
Applications de la recherche scientifique
4,4-Difluoro-3,5-diméthylcyclohexan-1-one a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et la recherche pharmaceutique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4,4-Difluoro-3,5-dimethylcyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 4,4-Difluoro-3,5-diméthylcyclohexan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de fluor et le groupe cétone du composé jouent un rôle crucial dans sa réactivité et son affinité de liaison. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à des effets souhaités dans différentes applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4,4-Difluorocyclohexanone
- 2-Fluorocyclohexanone
- 4,4-Diméthylcyclohexanone
- Chlorhydrate de 4,4-Difluoropipéridine
Unicité
4,4-Difluoro-3,5-diméthylcyclohexan-1-one se distingue par sa combinaison unique de groupes fluor et méthyle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications spécialisées où d’autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C8H12F2O |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4,4-difluoro-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12F2O/c1-5-3-7(11)4-6(2)8(5,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZYBZEXCIBNYNDR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CC(C1(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


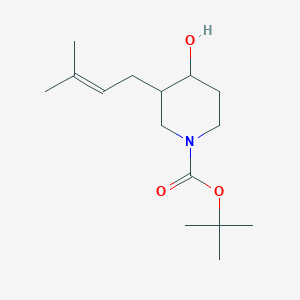
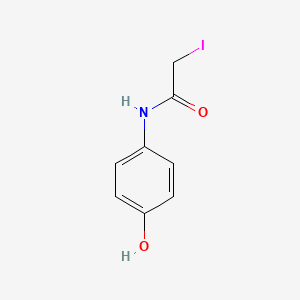
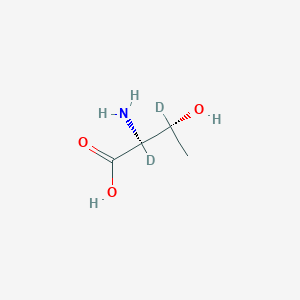
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
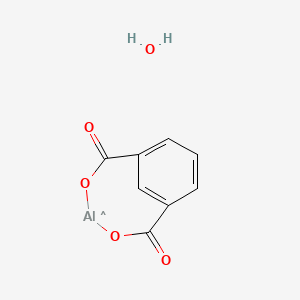
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
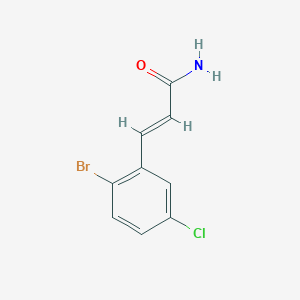

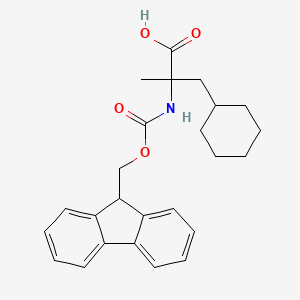
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)

![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
